BenchChemオンラインストアへようこそ!

Benzoylnorecgonine

Dopamine transporter inhibition Structure-activity relationship Cocaine metabolite pharmacology

Benzoylnorecgonine is a tropane alkaloid and a primary metabolite of cocaine, classified as a benzoic acid ester. It is an N-demethylated derivative of benzoylecgonine and is also known as norbenzoylecgonine.

Molecular Formula C15H17NO4
Molecular Weight 275.3 g/mol
CAS No. 41889-45-6
Cat. No. B1196240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylnorecgonine
CAS41889-45-6
Synonymsenzoylnorecgonine
norbenzoylecgonine
Molecular FormulaC15H17NO4
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C15H17NO4/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2,(H,17,18)/t10-,11+,12-,13+/m0/s1
InChIKeyCMYJDRSCSOXYHG-QNWHQSFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoylnorecgonine (CAS 41889-45-6): A Distinct Cocaine Metabolite Reference Standard for Forensic and Pharmacological Research


Benzoylnorecgonine is a tropane alkaloid and a primary metabolite of cocaine, classified as a benzoic acid ester [1]. It is an N-demethylated derivative of benzoylecgonine and is also known as norbenzoylecgonine [1]. This compound is commonly used as an analytical reference standard in forensic toxicology for the confirmation of cocaine abuse and is studied for its distinct pharmacological properties, which differ from other cocaine metabolites .

Why Benzoylnorecgonine Cannot Be Replaced by Generic Cocaine Metabolites in Research


Substituting benzoylnorecgonine with its in-class analogs like benzoylecgonine, norcocaine, or ecgonine methyl ester is invalid for accurate modeling of cocaine's pharmacology and metabolism. It is a terminal metabolite that is metabolically inert in the brain, while benzoylecgonine is actively converted into it [1]. Unlike the pharmacologically silent major metabolite benzoylecgonine, benzoylnorecgonine retains weak dopamine transporter (DAT) inhibitory activity [2]. This unique combination of metabolic stability and distinct pharmacodynamic activity makes it irreplaceable for specific structure-activity relationship (SAR) and metabolic pathway studies, as detailed in the quantitative evidence below.

Quantitative Differentiation of Benzoylnorecgonine from Key Analogs


Benzoylnorecgonine Retains Weak Dopamine Transporter (DAT) Inhibition Unlike Inactive Benzoylecgonine

In a rat striatal synaptosome assay, benzoylnorecgonine produced approximately 50% inhibition of high-affinity dopamine uptake at a concentration of 5 µM or higher. In contrast, the major metabolite benzoylecgonine showed no inhibitory activity at this concentration. Cocaine, the parent compound, was a far more potent inhibitor with a KI50 of 7 µM [1].

Dopamine transporter inhibition Structure-activity relationship Cocaine metabolite pharmacology

Benzoylnorecgonine is a Metabolically Inert Terminal Brain Metabolite, Unlike Benzoylecgonine

Following intracisternal administration in rats, benzoylnorecgonine was not further metabolized in the brain. In a direct comparison, benzoylecgonine was metabolized to benzoylnorecgonine. This establishes benzoylnorecgonine as a terminal metabolite in the brain, while benzoylecgonine is a precursor that undergoes N-demethylation [1].

Cocaine metabolism Brain pharmacokinetics Metabolic stability

Benzoylnorecgonine Exhibits a Prolonged Brain Half-Life of 3.0 Hours vs. 0.4 Hours for Cocaine

The half-life (T1/2) of benzoylnorecgonine in the rat brain was 3.0 hours, significantly longer than the 0.4-hour brain half-life reported for cocaine [1]. This pharmacokinetic persistence is corroborated by a comparative brain disposition study where benzoylnorecgonine and benzoylecgonine were shown to persist much longer in the brain than cocaine or norcocaine, with 0.6–2.1% of the 1-hour radioactivity still detectable after 24 hours [2].

Brain pharmacokinetics Cocaine metabolite Half-life

Benzoylnorecgonine Elicits CNS Stimulation, Directly Contrasting the Sedative Action of Ecgonine-type Metabolites

In an intracerebroventricular (ICV) administration study in rats, benzoylnorecgonine, along with cocaine, norcocaine, and benzoylecgonine, produced clear stimulatory effects. In direct contrast, ecgonine methyl ester (EME) and ecgonine resulted in either no specific effect or sedation [1].

Behavioral pharmacology CNS stimulation Cocaine metabolites

Defined Research Applications for Benzoylnorecgonine-Forward Selection


Applications in Forensic Toxicology for Confirmatory Analysis

As a major cocaine metabolite with established analytical reference standards [1], benzoylnorecgonine is essential for developing and validating LC-MS/MS or GC-MS methods for the confirmatory detection of cocaine abuse. Its use is mandated for achieving specific compound resolution to meet forensic reporting standards, distinguishing cocaine exposure from other sources [2].

Use as a Stable Biomarker for Cocaine's Prolonged Effects

Its unique pharmacokinetic profile, specifically its metabolic stability in the brain [1] and a brain half-life of 3.0 hours [2], makes benzoylnorecgonine the preferred analyte for studies on the persistent neurological effects of cocaine. Unlike cocaine, which is rapidly cleared, benzoylnorecgonine can serve as a reliable biomarker for cumulative drug exposure in neural tissues [2].

Pharmacological Tool for Distinguishing Stimulant Mechanisms

Benzoylnorecgonine is a critical tool in preclinical pharmacology for isolating central nervous system (CNS) stimulant pathways. Its demonstrated stimulatory effect, which directly opposes the sedative effect of other metabolites like ecgonine [1], and its weak but measurable DAT activity [2] allow researchers to differentiate the pharmacological contributions of cocaine's various metabolites in behavioral and neurochemical studies.

Lead Compound for Non-Abusable Therapeutic Development

Patented research demonstrates benzoylnorecgonine's therapeutic efficacy in reducing pain and improving mobility in rheumatoid arthritis patients at topical doses of 40-80 mg, without the abuse liability of cocaine [1]. This positions benzoylnorecgonine as a validated lead compound for developing novel, non-addictive analgesic and anti-inflammatory drugs, making it a high-priority procurement for pharmaceutical research programs.

Quote Request

Request a Quote for Benzoylnorecgonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.